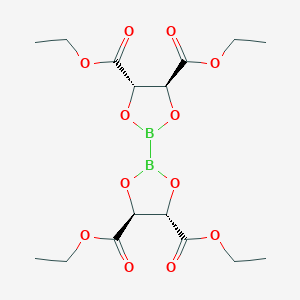

Bis(diethyl-D-tartrate glycolato)diboron

説明

Historical Development of Organoboron Reagents in Organic Synthesis

The journey of organoboron chemistry began in the 19th century, but its synthetic potential was not fully realized until the mid-20th century. A pivotal moment was the discovery of the hydroboration reaction by H.C. Brown, a breakthrough that earned him a share of the 1979 Nobel Prize in Chemistry. This reaction provided a straightforward method to convert alkenes into organoboranes, which could then be transformed into a variety of functional groups with exceptional regio- and stereoselectivity.

Further landmark developments, such as the Suzuki-Miyaura cross-coupling reaction, have cemented the indispensable role of organoboron compounds. lookchem.comguidechem.com These powerful carbon-carbon bond-forming reactions are valued for their mild conditions and tolerance of a wide array of functional groups, making them a mainstay in both academic and industrial laboratories. lookchem.comgoogle.com

Table 1: Key Milestones in Organoboron Chemistry

| Year | Discovery/Development | Significance |

|---|---|---|

| 1862 | First synthesis of an organoborane (triethylborane) by Edward Frankland. lookchem.com | Laid the foundational groundwork for the field. |

| 1956 | Discovery of the hydroboration reaction by Herbert C. Brown. lookchem.com | Provided a versatile and stereocontrolled method for organoborane synthesis. |

| 1979 | Akira Suzuki reports the palladium-catalyzed cross-coupling of organoboranes. guidechem.com | Revolutionized C-C bond formation, leading to the powerful Suzuki-Miyaura reaction. |

| 2000s | Development of metal-catalyzed C-H borylation reactions. guidechem.com | Enabled the direct functionalization of C-H bonds to form organoboranes, increasing synthetic efficiency. |

Significance of Diboron (B99234) Compounds as Versatile Boron Sources and Catalysts

Diboron compounds, which feature a boron-boron single bond, have gained prominence as exceptionally versatile and practical reagents. Compounds such as bis(pinacolato)diboron (B136004) (B₂pin₂) and bis(neopentyl glycolato)diboron are bench-stable, crystalline solids that serve as efficient sources of boron in a multitude of transformations. echemi.com

Their primary application is in metal-catalyzed borylation reactions, where the diboron reagent adds across unsaturated bonds or couples with organic halides to generate organoboronate esters. guidechem.com These esters are crucial intermediates, readily participating in subsequent reactions like the Suzuki-Miyaura coupling. google.comguidechem.com More recently, the utility of diboron compounds has expanded beyond their role as mere boron donors, with some demonstrating the ability to act as templates or participants in catalytic cycles, such as in reductive coupling reactions. chemsrc.com

Imperative of Chirality in Asymmetric Catalysis and Synthesis

Chirality, or 'handedness', is a fundamental property of many biologically active molecules. The different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The tragic case of thalidomide (B1683933) in the 1950s, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemical control.

Consequently, asymmetric synthesis—the selective production of a single enantiomer—is not merely an academic challenge but a practical necessity. The development of chiral reagents and catalysts that can induce high levels of enantioselectivity (often expressed as enantiomeric excess, or ee) is a primary driver of innovation in organic synthesis, ensuring the safety and efficacy of new pharmaceuticals and other functional materials.

Overview of Chiral Ligand Design Principles in Diboron Chemistry

To achieve asymmetry in borylation reactions, chemists often employ chiral ligands that coordinate to a metal catalyst, creating a chiral environment that influences the stereochemical outcome of the reaction. Several design principles have proven effective:

C₂ Symmetry: Many successful chiral ligands possess a C₂ axis of rotation. This symmetry reduces the number of possible diastereomeric transition states, often simplifying the stereochemical analysis and leading to higher enantioselectivity.

Steric and Electronic Tuning: The steric bulk and electronic properties of the ligand are fine-tuned to maximize interaction with the substrate in a way that favors the formation of one enantiomer. Non-symmetrical ligands, which have electronically and sterically different coordinating atoms, have also been developed and have shown great success. umich.edu

Chiral Auxiliaries: An alternative strategy involves attaching a chiral auxiliary to the boron atom itself, creating a chiral diboron reagent. This approach directly incorporates the source of chirality into the reagent, obviating the need for a separate chiral ligand.

Examples of these principles in action include the use of chiral diene ligands for rhodium-catalyzed reactions and the development of boron-bridged bisoxazoline (borabox) ligands. lookchem.com

Strategic Positioning of Bis(diethyl-D-tartrate glycolato)diboron within Advanced Asymmetric Boron Chemistry

Bis(diethyl-D-tartrate glycolato)diboron stands as a noteworthy example of a chiral diboron reagent derived from a readily available and inexpensive chiral pool starting material: D-tartaric acid. Its structure is inherently C₂-symmetric, a feature often associated with high enantioselectivity in asymmetric transformations.

A patent for its preparation describes a method yielding a colorless, viscous oil that crystallizes upon standing, with a molecular formula of C₁₆H₂₄B₂O₁₂. google.comguidechem.com Its commercial availability further positions it as a practical tool for synthetic chemists.

Table 2: Properties of Bis(diethyl-D-tartrate glycolato)diboron

| Property | Value | Source |

|---|---|---|

| CAS Number | 312693-46-2 | |

| Molecular Formula | C₁₆H₂₄B₂O₁₂ | google.comguidechem.com |

| Appearance | Colorless viscous oil / White solid | google.comguidechem.com |

| Classification | Chiral Diboronic Ester | guidechem.comguidechem.com |

| Chiral Source | D-(-)-Tartaric Acid | |

While specific, peer-reviewed applications of Bis(diethyl-D-tartrate glycolato)diboron are not yet widely reported in the literature, its structure is analogous to other chiral diboron reagents used in asymmetric synthesis. It is designed to act as a chiral boron source, potentially enabling diastereoselective or enantioselective borylation reactions. Its strategic value lies in its straightforward synthesis from a natural chiral precursor and its potential to serve as a versatile, though currently underutilized, reagent in the expanding field of advanced asymmetric boron chemistry.

特性

IUPAC Name |

diethyl (4S,5S)-2-[(4S,5S)-4,5-bis(ethoxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24B2O12/c1-5-23-13(19)9-10(14(20)24-6-2)28-17(27-9)18-29-11(15(21)25-7-3)12(30-18)16(22)26-8-4/h9-12H,5-8H2,1-4H3/t9-,10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOXKUBPSYCAFX-BJDJZHNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)C(=O)OCC)C(=O)OCC)B2OC(C(O2)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]([C@H](O1)C(=O)OCC)C(=O)OCC)B2O[C@@H]([C@H](O2)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24B2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373496 | |

| Record name | Bis(diethyl-D-tartrate glycolato)diboron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312693-46-2 | |

| Record name | Bis(diethyl-D-tartrate glycolato)diboron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

**synthetic Methodologies and Precursor Chemistry for Bis Diethyl D Tartrate Glycolato Diboron**

Comprehensive Strategies for the Construction of Diboron (B99234) Cores

The formation of the B-B σ-bond is a fundamental step in the synthesis of diboron reagents. thieme-connect.de These compounds are crucial intermediates in a wide array of chemical transformations. thieme-connect.de Various methods have been developed to construct the diboron core, ranging from classical reductive couplings to modern catalytic approaches.

Halogen-Boron Exchange and Reductive Dimerization Routes

Reductive dimerization of boron halides is one of the foundational methods for creating a B-B bond. The first diboron(4) compound, diboron tetrachloride (B2Cl4), was synthesized in 1925 by passing an electrical discharge through boron trichloride (B1173362) (BCl3) using zinc electrodes. acs.org This principle of reducing a boron precursor containing a leaving group remains a viable, albeit often harsh, strategy.

Modern reductive coupling methods often employ more convenient reducing agents. For instance, the synthesis of tetrakis(dimethylamino)diboron(4) [B2(NMe2)4], a versatile precursor for many other diboron compounds, is achieved through the reductive coupling of halo-bis(amino)boranes like ClB(NMe2)2. researchgate.net This reaction provides a stable and handleable diboron reagent that can be used for further derivatization. researchgate.net

Key aspects of these routes are summarized below:

Precursors : Typically boron trihalides (e.g., BCl3, BBr3) or aminoboron halides. acs.orgresearchgate.netnsf.gov

Reducing Agents : Alkali metals (Na, K), magnesium, zinc, or sodium-potassium alloy are commonly used.

Reaction Conditions : These reactions often require anhydrous and inert atmospheres due to the high reactivity and moisture sensitivity of the boron halide precursors and the resulting diboron products. acs.org

Mechanism : The reaction generally proceeds through a one-electron reduction of the boron halide to form a boryl radical, which then dimerizes. Alternatively, a two-electron reduction can generate a boryl anion that subsequently displaces a halide from another boron halide molecule.

A notable development is the diboron-enabled reductive coupling of other molecules, such as azonaphthalenes, where the diboron reagent itself promotes the dimerization of the substrate. nih.gov While this is a reaction of a diboron compound, the underlying principle involves the reductive capacity inherent in certain boron-boron bonded systems. nih.gov

| Precursor Type | Typical Reducing Agent | Product Example | Key Considerations |

|---|---|---|---|

| Boron Trihalide (e.g., BCl3) | Metal Arc (Zn, Hg) | B2Cl4 | Harsh conditions, low yield. acs.org |

| Aminoboron Halide (e.g., ClB(NMe2)2) | Alkali Metals (Na, K) | B2(NMe2)4 | Produces stable, versatile diboron precursors. researchgate.net |

| Carbonyl-linked heterocycles | BBr3 (as activator) | Pinacol-like dimer | Dimerization of the organic substrate activated by boron halide. acs.org |

Halogen-boron exchange reactions are also pivotal, often utilizing boron trihalides to swap halogens on other elements or within the boron compound itself. nsf.gov These exchanges are driven by the high Lewis acidity of the boron center and the thermodynamic stability of the resulting boron-halogen bonds. nsf.gov

Transmetalation and Ligand Exchange Approaches

Transmetalation offers a milder alternative for forming B-B bonds, though it is more commonly used to form carbon-boron bonds. In the context of diboron synthesis, this can involve the reaction of an organometallic reagent with a boron halide.

The most prevalent and efficient method for synthesizing functionalized diboron esters, like the target molecule, is through ligand exchange on a pre-formed diboron core. thieme-connect.de Tetrakis(dimethylamino)diboron, B2(NMe2)4, is an excellent starting material for this purpose. It reacts readily with diols, such as pinacol (B44631) or neopentyl glycol, to form stable tetraalkoxydiboron compounds like bis(pinacolato)diboron (B136004) (B2pin2) and bis(neopentylglycolato)diboron. thieme-connect.de The driving force for this reaction is the formation of the volatile dimethylamine (B145610) byproduct.

The general reaction is: B2(NMe2)4 + 4 R(OH)2 → B2(O2R)2 + 4 HNMe2

This strategy is highly adaptable for preparing unsymmetrical diboron compounds by carefully controlling the stoichiometry and reaction conditions. acs.org For instance, a stepwise addition of different diols can lead to mixed-ligand diboron species. acs.org Theoretical studies on palladium-catalyzed borylation reactions highlight the transmetalation process, where the B-B bond is cleaved heterolytically during the catalytic cycle. acs.org While this relates to the reactivity of diboron compounds, it underscores the mechanistic pathways involving boron and metals. acs.orgnih.gov

| Diboron Precursor | Ligand (Diol) | Product Example | Reaction Conditions |

|---|---|---|---|

| B2(NMe2)4 | Pinacol | Bis(pinacolato)diboron (B2pin2) | Ethereal solvent (Et2O), room temperature. |

| B2(NMe2)4 | Neopentyl glycol | Bis(neopentylglycolato)diboron | Ethereal solvent (Et2O), room temperature. |

| B2(NMe2)4 | Diethyl D-Tartrate | Bis(diethyl-D-tartrate)diboron | Analogous conditions, using the chiral diol. |

Synthesis and Derivatization of Chiral Diethyl-D-Tartrate Ligand Precursors

The chirality of the target molecule is derived from the diethyl-D-tartrate ligand. This precursor is sourced from D-tartaric acid, an inexpensive and readily available chiral building block. nih.gov

Accessing Chiral Diol and Diacid Derivatives from D-Tartaric Acid

D-tartaric acid is a versatile chiral synthon. Its two carboxylic acid and two hydroxyl groups can be selectively modified to produce a vast library of chiral ligands, auxiliaries, and intermediates for asymmetric synthesis. nih.govresearchgate.net

Diol Derivatives : The carboxylic acid groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4) to form (2R,3R)-butane-1,2,3,4-tetrol (D-threitol). The hydroxyl groups can be protected, for example, as acetals (e.g., with acetone (B3395972) to form a derivative of TADDOL), allowing for further selective manipulation. researchgate.net

Diacid Derivatives : The hydroxyl groups can be protected or modified first, preserving the diacid functionality for subsequent reactions like amide or ester formation. orgsyn.org For example, conversion of the diol moiety to a bis(phenylselenide) has been reported as a step in the synthesis of complex natural products. nih.gov

C₂-Symmetrical Ligands : The inherent C₂ symmetry of tartaric acid is often exploited in the synthesis of ligands for asymmetric catalysis. researchgate.net Diamines, for instance, can be prepared via amidation of the tartrate ester followed by reduction. researchgate.netorgsyn.org

Esterification and Functionalization Strategies for Tartrate Scaffolds

The direct preparation of the diethyl-D-tartrate ligand involves the esterification of D-tartaric acid with ethanol (B145695). This is a classic Fischer esterification reaction, typically catalyzed by a strong acid.

General Procedure for Diethyl Tartrate Synthesis: A mixture of D-tartaric acid and excess ethanol is heated under reflux in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The water produced during the reaction is typically removed to drive the equilibrium towards the product. After the reaction is complete, the excess ethanol is removed, and the product is purified by distillation or crystallization. orgsyn.org

More advanced esterification methods can also be employed for sensitive substrates or to achieve higher yields under milder conditions. For example, scandium triflate [Sc(OTf)3] has been used as a catalyst for the chemoselective esterification of tartaric acids with unsaturated alcohols. nih.govacs.org While not strictly necessary for a simple ethyl ester, this demonstrates the range of available functionalization strategies. The development of tartaric acid-based polymers via thiol-ene click polymerization further highlights the functional versatility of the tartrate scaffold. nih.govacs.org

Preparation and Functionalization of Glycolate (B3277807) Ligand Precursors

Although the molecular formula for CAS 312693-46-2 points to a Bis(diethyl-D-tartrate)diboron structure, the provided name includes "glycolato". capotchem.cnguidechem.com Therefore, the preparation of glycolate ligands is considered here as per the requested outline. Glycolate is the conjugate base of glycolic acid (hydroxyacetic acid), the simplest alpha-hydroxy acid.

Glycolic acid can be produced through several industrial and laboratory methods:

Carbonylation of Formaldehyde (B43269) : A common industrial process involving the reaction of formaldehyde, water, and carbon monoxide under high pressure and temperature with an acidic catalyst.

Hydrolysis of Glycolonitrile : This method involves the hydrolysis of glycolonitrile, which is itself derived from formaldehyde and hydrogen cyanide.

Biotechnological Production : Engineered microorganisms, such as Escherichia coli, can be designed to produce glycolate from renewable feedstocks like xylose or glucose through metabolic pathways like the glyoxylate (B1226380) shunt. researchgate.net

Oxidation of Glycol : In biological systems and some chemical syntheses, glycolate can be formed by the oxidation of ethylene (B1197577) glycol. In rat and human liver, the formation of oxalate (B1200264) from glycolate proceeds via glyoxylate, a reaction catalyzed by enzymes like glycolate oxidase. nih.gov

Once glycolic acid is obtained, it can be functionalized, primarily through esterification of its carboxylic acid group or reaction of its hydroxyl group, to create various glycolate ligand precursors suitable for coordination chemistry.

Synthesis of Alpha-Hydroxy Carboxylic Acid Derivatives

The core building blocks of Bis(diethyl-D-tartrate glycolato)diboron are derived from tartaric acid, a naturally occurring alpha-hydroxy dicarboxylic acid. Specifically, the diethyl ester of D-tartaric acid, diethyl D-tartrate, serves as the primary chiral precursor. The synthesis of such alpha-hydroxy carboxylic acid esters is a well-established field in organic chemistry.

Generally, alpha-hydroxy carboxylic acids and their derivatives can be synthesized through several key methodologies:

Esterification of Alpha-Hydroxy Acids: The most direct method for obtaining diethyl D-tartrate is the Fischer esterification of D-tartaric acid with ethanol in the presence of an acid catalyst. google.comresearchgate.net This reaction is an equilibrium process, and techniques such as the removal of water using a Dean-Stark apparatus are often employed to drive the reaction to completion. researchgate.net Catalysts for this transformation can range from strong mineral acids like sulfuric acid to solid-supported catalysts and boric acid itself. google.com

From Simpler Precursors: While diethyl D-tartrate is commercially available from the chiral pool, the fundamental synthesis of alpha-hydroxy acids can be achieved through methods like the hydrolysis of α-halo acids or the addition of cyanide to aldehydes or ketones followed by hydrolysis (a cyanohydrin reaction).

Asymmetric Synthesis: For non-naturally occurring alpha-hydroxy esters, modern synthetic methods focus on the asymmetric dihydroxylation of α,β-unsaturated esters or the enantioselective reduction of α-keto esters. These methods provide access to a wide range of chiral alpha-hydroxy esters with high enantiomeric purity.

The diethyl D-tartrate precursor for the synthesis of the title diboron complex is characterized by its two stereocenters, which are crucial for inducing chirality in the final product.

Coordination Chemistry of Glycolate Moieties

The term "glycolato" in the common name of the target compound is likely a reference to the diol nature of the tartrate ligand. Tartaric acid and its esters are derivatives of glycolic acid (an alpha-hydroxy acid) and function as bidentate ligands, coordinating to metal or metalloid centers through their two hydroxyl groups. In the context of boron chemistry, diols are well-known to react with boronic acids or their derivatives to form five- or six-membered cyclic boronate esters, such as 1,3,2-dioxaborolanes or 1,3,2-dioxaborinanes. acgpubs.orgresearchgate.net

Directed Synthesis of Bis(diethyl-D-tartrate glycolato)diboron: Complexation and Isolation

Stepwise Ligand Introduction and Chelation Chemistry

The formation of the target molecule involves the chelation of two diethyl D-tartrate molecules to a diboron(4) core. A potential synthetic strategy would be the direct reaction of a diboron(4) species, such as bis(pinacolato)diboron (B₂pin₂), with diethyl D-tartrate. This would be a ligand exchange reaction where the pinacol groups are displaced by the tartrate ligands.

The reaction would proceed as follows: B₂(pin)₂ + 2 (HO)₂C₄H₂(CO₂Et)₂ → (EtO₂C)₂C₄H₂O₂B-BO₂C₄H₂(CO₂Et)₂ + 2 pinacol

This reaction is typically driven by the removal of the more volatile pinacol by-product. The chelation of each tartrate molecule to a boron atom forms the stable 1,3,2-dioxaborolane ring structure. The resulting molecule features a central boron-boron single bond, with each boron atom being part of a chiral five-membered ring.

An alternative approach could involve the use of a more reactive diboron source, such as diboron tetrachloride (B₂Cl₄), followed by reaction with diethyl D-tartrate. However, the handling of highly reactive and sensitive reagents like B₂Cl₄ presents significant practical challenges.

Optimization of Reaction Parameters for Yield and Enantiomeric Purity

The optimization of reaction parameters is critical for maximizing the yield and ensuring the retention of enantiomeric purity of the final product. Key parameters to consider include:

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic solvents such as toluene (B28343) or THF are commonly used for this type of reaction to avoid interference with the boron reagents. acgpubs.org The polarity of the solvent can also influence the diastereoselectivity of the reaction. rsc.org

Temperature: The reaction temperature will affect the rate of reaction and the position of the equilibrium. Higher temperatures can facilitate the removal of by-products like pinacol, thus driving the reaction to completion. However, excessively high temperatures could lead to decomposition or side reactions.

Stoichiometry: The molar ratio of the reactants is crucial. A slight excess of the more volatile reactant or a careful stoichiometric control is necessary to ensure complete conversion and avoid impurities.

Catalyst: While some ligand exchange reactions on boron can proceed thermally, the use of a catalyst could potentially lower the reaction temperature and improve the reaction rate.

Table 1: Hypothetical Reaction Parameters for Optimization

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

| Diboron Reagent | B₂(pin)₂ | B₂(neop)₂ | B₂(cat)₂ | Reactivity and by-product removal |

| Solvent | Toluene | THF | Dichloromethane | Influence on solubility and reaction rate |

| Temperature | 80 °C | 110 °C (reflux) | Room Temperature | Effect on reaction time and yield |

| Catalyst | None (Thermal) | Lewis Acid (e.g., ZnCl₂) | Base (e.g., Et₃N) | Impact on reaction rate and selectivity |

This table presents a hypothetical design of experiments for the optimization of the synthesis.

Stereocontrol and Diastereoselective Synthesis of the Diboron Complex

The synthesis of Bis(diethyl-D-tartrate glycolato)diboron is inherently a diastereoselective process. The use of enantiomerically pure diethyl D-tartrate as the chiral auxiliary directs the formation of a specific diastereomer of the final product.

Influence of Reaction Conditions on Stereoisomer Formation

The formation of diastereomers is possible if the starting tartrate is not enantiomerically pure or if side reactions leading to other stereoisomers occur. The reaction conditions play a crucial role in maintaining the stereochemical integrity of the product.

Reaction Temperature: Lower reaction temperatures generally favor higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states. However, this often comes at the cost of a slower reaction rate.

Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting the diastereomeric ratio of the product. Non-polar solvents are often preferred to minimize competing coordination to the boron center. rsc.org

Nature of the Boron Precursor: The ligands on the starting diboron reagent can influence the steric interactions during the ligand exchange process, which in turn can affect the diastereoselectivity.

Given that the systematic name specifies a single diastereomer, (4R,4'R,5R,5'R), it is expected that under optimized conditions, the reaction proceeds with high diastereoselectivity, directly yielding the desired product without the need for extensive purification to separate other stereoisomers.

Resolution and Purification Techniques for Enantiomerically Pure Compound

The utility of Bis(diethyl-D-tartrate glycolato)diboron in stereoselective synthesis is intrinsically linked to its enantiomeric purity. The synthesis of such boron-stereogenic compounds has historically depended on methods like optical and kinetic resolution using chiral auxiliaries. rsc.org Achieving an enantiomerically pure state is critical, as the presence of the corresponding L-enantiomer can lead to diminished stereoselectivity in subsequent chemical transformations. While specific, detailed research findings on the resolution and purification of Bis(diethyl-D-tartrate glycolato)diboron are not prevalent in the reviewed literature, established principles of chiral chemistry allow for the description of highly probable and applicable techniques.

The primary methods for resolving and purifying the enantiomers of chiral organoboron compounds, including those in the 1,3,2-dioxaborolane class, are chiral chromatography and diastereomeric crystallization. rsc.orgnih.gov

Chiral Chromatography

Chromatographic techniques are powerful for the analytical and preparative separation of enantiomers. For a compound like Bis(diethyl-D-tartrate glycolato)diboron, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) employing a chiral stationary phase (CSP) would be the methods of choice.

Principle: Chiral chromatography relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the CSP. These transient diastereomeric interactions lead to different retention times, allowing for their separation.

Methodology: The separation of chiral 1,3-dioxolane (B20135) derivatives, a class of compounds structurally related to the dioxaborolane ring system in the target molecule, has been successfully achieved using amylose-based columns. nih.gov The process involves a systematic investigation of mobile phase composition, temperature, and pressure to optimize resolution. nih.gov For chiral α-amino tertiary boronic esters, enantiomeric excess is routinely determined using chiral HPLC, indicating the suitability of this technique for organoboron compounds. acs.org

Purification: For preparative scale purification, the developed analytical method can be scaled up. Fractions corresponding to each enantiomer are collected, and the solvent is removed to yield the purified, enantiomerically enriched compound.

Diastereomeric Resolution by Crystallization

The classic method of resolving a racemic mixture, first pioneered by Louis Pasteur, involves converting the enantiomers into a pair of diastereomers, which can then be separated based on differences in their physical properties, such as solubility. libretexts.org

Principle: This technique involves reacting a racemic mixture with a single, pure enantiomer of a "resolving agent." The resulting products are diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional means like fractional crystallization. libretexts.org

Application: While Bis(diethyl-D-tartrate glycolato)diboron is itself synthesized from a chiral precursor (diethyl-D-tartrate), a hypothetical racemic mixture of a related diboron compound could be resolved. The process would involve forming diastereomeric salts or complexes. Following separation, the resolving agent would be chemically removed to yield the pure enantiomer. Although effective, this method can be laborious and depends on the successful crystallization of one diastereomer in high purity. libretexts.org

The following table summarizes the potential techniques for the resolution and purification of Bis(diethyl-D-tartrate glycolato)diboron.

| Technique | Principle of Separation | Key Process Steps | Potential Advantages | Potential Challenges |

| Chiral HPLC/SFC | Differential interaction with a Chiral Stationary Phase (CSP) creating transient diastereomers with varying retention times. nih.gov | 1. Method development (selection of CSP, mobile phase, temperature, pressure).2. Injection of the enantiomeric mixture onto the chiral column.3. Elution and separation of enantiomers.4. Fraction collection and solvent removal. | High resolution achievable; applicable to both analytical and preparative scales; direct separation without chemical modification. | Higher cost of chiral columns and solvents; requires specialized equipment; scaling up can be challenging. |

| Diastereomeric Crystallization | Conversion of enantiomers into diastereomers with different solubilities, allowing for separation by fractional crystallization. libretexts.org | 1. Reaction of the racemic compound with a pure chiral resolving agent.2. Selective crystallization of one diastereomer from a suitable solvent.3. Filtration to isolate the crystalline diastereomer.4. Chemical cleavage of the resolving agent to recover the pure enantiomer. | Cost-effective for large-scale industrial applications; utilizes standard chemical equipment. | Success is not guaranteed and is difficult to predict; can be time-consuming and labor-intensive; theoretical maximum yield is 50% per cycle without a racemization step. |

**advanced Spectroscopic and Structural Elucidation for Mechanistic and Stereochemical Understanding of Bis Diethyl D Tartrate Glycolato Diboron**

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Insights

NMR spectroscopy is a powerful, non-destructive method for probing the local chemical environment of specific nuclei. For Bis(diethyl-D-tartrate glycolato)diboron, a multi-nuclear approach involving ¹¹B, ¹H, and ¹³C NMR, complemented by advanced 2D techniques, is essential for a complete structural and dynamic characterization.

Boron-11 (¹¹B) NMR is particularly informative for studying boron-containing compounds due to the high natural abundance (80.1%) and sensitivity of the ¹¹B nucleus. acs.org The chemical shift (δ) in ¹¹B NMR is highly sensitive to the coordination number and the electronic environment of the boron atom. nih.govsdsu.edu

For Bis(diethyl-D-tartrate glycolato)diboron, each boron atom is expected to be tetracoordinated, forming a five-membered dioxaborolane ring with the glycolato moiety and another ring with the tartrate diol. Tetracoordinate boronate esters typically exhibit ¹¹B NMR signals in a characteristic upfield region, generally between δ +12 and -8 ppm. sdsu.edu The specific chemical shift provides a clear indication of the tetrahedral geometry around the boron centers. The presence of a single, potentially broad, resonance would suggest that the two boron environments are chemically equivalent on the NMR timescale. Any significant deviation or the appearance of multiple signals could indicate structural asymmetry or the presence of different species in solution. researchgate.net

The line width of the ¹¹B signal is also diagnostic. Because ¹¹B is a quadrupolar nucleus (I = 3/2), it can interact with local electric field gradients, leading to broad signals. acs.orgnih.gov In a highly symmetric environment, the signal can be relatively sharp, whereas asymmetry or dynamic processes like ligand exchange can lead to significant broadening. researchgate.net

Table 1: Representative ¹¹B NMR Data for Tetracoordinate Boronate Esters

| Boron Compound Type | Coordination Number | Typical ¹¹B Chemical Shift (δ) Range (ppm) |

|---|---|---|

| Tricoordinate Boronic Esters | 3 | +18 to +31 |

| Tetracoordinate Boronate Esters (e.g., MIDA esters) | 4 | +5 to +15 |

| Expected for Bis(diethyl-D-tartrate glycolato)diboron | 4 | +5 to +15 |

This table presents typical chemical shift ranges for different types of boronate esters to contextualize the expected value for the target compound. acs.orgsdsu.eduresearchgate.net

¹H and ¹³C NMR spectra provide detailed information about the organic ligand framework of the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum would be expected to be complex due to the chirality of the tartrate ligand. The methine protons (-CH(O)-) of the tartrate and the methylene (B1212753) protons (-CH₂-) of the glycolate (B3277807) would appear as distinct multiplets. The ethyl groups of the tartrate esters would show a characteristic quartet for the methylene protons (-O-CH₂-CH₃) and a triplet for the terminal methyl protons (-O-CH₂-CH₃). chemicalbook.com The precise chemical shifts and coupling constants (J-values) are sensitive to the dihedral angles between adjacent protons, which in turn depend on the conformation of the five-membered rings. The inherent C₂ symmetry of the diboron (B99234) core, if present, would simplify the spectrum by making the two diethyl-D-tartrate glycolato units magnetically equivalent. A loss of this symmetry would lead to a doubling of signals.

To unravel the complex structure and assign the numerous signals in the ¹H and ¹³C spectra, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the mapping of connections between adjacent protons within the tartrate and glycolate ligands.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the 3D structure and stereochemistry. It can help determine the relative orientation of the two tartrate-glycolate units around the B-B bond.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei, enabling unambiguous assignment of the carbon skeleton based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying the connectivity across quaternary carbons (like the carbonyl group) and, crucially, for establishing connections between the ligand protons and the boron-bearing carbons via long-range couplings. nih.gov A ¹H-¹¹B HMBC experiment could also directly link protons on the ligands to the boron centers, confirming the chelation mode. nih.gov

The five-membered dioxaborolane rings in Bis(diethyl-D-tartrate glycolato)diboron are not planar and can exist in various envelope or twisted conformations. Furthermore, rotation around the central B-B bond may be possible. These dynamic processes, known as conformational fluxionality, can be studied using variable-temperature (VT) NMR. researchgate.netresearchgate.net

At high temperatures, if the rate of conformational exchange is fast on the NMR timescale, the spectrum will show a time-averaged representation of the exchanging species, often with sharp lines and higher apparent symmetry. As the temperature is lowered, the exchange rate decreases. This can lead to the broadening of signals, followed by their decoalescence and eventual splitting into separate signals for each distinct conformer at the slow-exchange limit. researchgate.net By analyzing the spectra at different temperatures, particularly at the coalescence temperature, it is possible to calculate the activation energy (ΔG‡) for the conformational exchange process, providing quantitative insight into the molecule's flexibility.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Interactions

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. acs.org These techniques are complementary and provide a detailed fingerprint of the functional groups present and the nature of the chemical bonds.

The vibrational spectrum of Bis(diethyl-D-tartrate glycolato)diboron would be rich with characteristic absorption bands.

B-O Stretching: The boron-oxygen single bond stretches are typically strong in the IR spectrum and appear in the 1300-1100 cm⁻¹ region. The precise frequency can give an indication of bond strength and coordination.

B-B Stretching: The vibration of the central boron-boron single bond is a key feature. In molecules with a center of symmetry, this mode is expected to be IR-inactive but strong in the Raman spectrum. Its observation in the Raman spectrum would provide direct evidence for the diboron core. For related bis(catecholato)diboron, this vibration is found at a characteristic frequency.

Ligand Vibrations: The organic ligands will contribute many characteristic bands. The most prominent would be the strong C=O stretching vibration from the diethyl ester groups, typically found around 1750-1735 cm⁻¹. spectroscopyonline.com The C-O single bond stretches of the esters and the alcohol-derived moieties will appear as strong bands in the 1300-1000 cm⁻¹ region, often overlapping with B-O modes. spectroscopyonline.com The C-H stretching vibrations of the alkyl groups will be observed in the 3000-2850 cm⁻¹ range. acs.org

Table 2: Expected Characteristic Vibrational Frequencies for Bis(diethyl-D-tartrate glycolato)diboron

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | Alkyl | 3000 - 2850 | Medium | Medium-Strong |

| C=O Stretch | Ester | 1750 - 1735 | Strong | Medium |

| B-O Stretch | Boronate Ester | 1300 - 1100 | Strong | Weak |

| C-O Stretch | Ester/Alcohol | 1300 - 1000 | Strong | Weak-Medium |

| B-B Stretch | Diboron | ~700 - 600 | Inactive (if symmetric) | Strong (if symmetric) |

This table summarizes the expected vibrational frequencies for the key functional groups within the molecule, based on data for analogous compounds. acs.orgspectroscopyonline.com

By combining these advanced spectroscopic methods, a detailed and robust model of the structure, stereochemistry, and dynamic behavior of Bis(diethyl-D-tartrate glycolato)diboron can be constructed, providing fundamental insights into its chemical nature.

Assessment of Coordination and Ligand Denticity

Detailed experimental studies assessing the coordination environment of the boron centers and the denticity of the diethyl-D-tartrate and glycolato ligands are not currently available in published literature. Such studies, typically employing techniques like multinuclear NMR spectroscopy (¹¹B, ¹³C, ¹H) and Infrared (IR) spectroscopy, would be essential to confirm the precise bonding interactions between the diboron core and its surrounding ligands.

X-ray Crystallography for Definitive Solid-State Structure and Chiral Architectures

A definitive solid-state structure of Bis(diethyl-D-tartrate glycolato)diboron, which can only be provided by X-ray crystallography, has not been reported. The absence of a crystallographic structure means that precise, experimentally determined data for bond lengths, bond angles, and dihedral angles are unavailable.

Detailed Analysis of Bond Lengths, Bond Angles, and Dihedral Angles within the Diboron Core and Ligand Sphere

Without a crystal structure, a detailed analysis of the geometric parameters of the diboron core and the coordination sphere is not possible. Such data would be critical for understanding the strain and stability of the molecule and for computational modeling.

Elucidation of Molecular Chirality and Absolute Configuration Determination

While the use of diethyl-D-tartrate as a starting material inherently imparts chirality to the molecule, X-ray crystallography would provide the ultimate confirmation of the absolute configuration of the stereocenters in the solid state. This experimental verification is currently lacking.

Investigation of Crystal Packing, Intermolecular Interactions, and Supramolecular Assembly Influencing Reactivity

The way molecules of Bis(diethyl-D-tartrate glycolato)diboron arrange themselves in a crystal lattice, and the non-covalent interactions that govern this packing, remain unknown. This information is vital for understanding the material's bulk properties and how its solid-state reactivity might be influenced by intermolecular forces such as hydrogen bonding or van der Waals interactions.

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Chiral Recognition and Solution-Phase Conformation

There is no publicly available data from chiroptical techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) for Bis(diethyl-D-tartrate glycolato)diboron. These methods are powerful for probing the chiral nature of molecules in solution and providing insights into their conformational preferences.

Monitoring of Chirality Transfer and Stereochemical Integrity

The application of Bis(diethyl-D-tartrate glycolato)diboron in asymmetric synthesis hinges on the effective transfer of its inherent chirality and the preservation of its stereochemical integrity throughout a chemical transformation. The D-tartrate backbone provides a well-defined chiral environment, which is crucial for inducing stereoselectivity in reactions. Monitoring the stereochemical purity of the reagent and its fate during a reaction is paramount for understanding reaction mechanisms and ensuring the enantiopurity of the final product.

Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are instrumental in assessing the enantiomeric and diastereomeric purity of the starting diboron reagent. For instance, a purity of 99.6% has been reported as determined by GC analysis. google.comgoogleapis.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, is a powerful tool for confirming the compound's structural integrity. The chemical shifts and coupling constants of the protons in the tartrate and glycolate moieties are sensitive to the stereochemical environment. Any deviation from the expected spectrum can indicate racemization or decomposition. For Bis(diethyl-D-tartrate glycolato)diboron, the ¹H NMR spectrum in CDCl₃ shows distinct signals that are consistent with its C₂ symmetric structure. google.comgoogleapis.com

Interactive Data Table: ¹H NMR Spectroscopic Data for Bis(diethyl-D-tartrate glycolato)diboron

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 1.30 | Triplet (t) | 7 | -CH₃ of ethyl groups |

| 4.26 | Quartet (q) | 7 | -CH₂- of ethyl groups |

| 4.92 | Singlet (s) | N/A | -CH₂- of glycolato bridge |

Source: google.comgoogleapis.com

The singlet observed for the glycolato protons at 4.92 ppm is particularly indicative of the C₂ symmetry, suggesting that both glycolato units are chemically equivalent. Any process that disrupts this symmetry would likely result in a more complex splitting pattern for these protons.

Furthermore, in reactions where this diboron reagent is a precursor, for example in the synthesis of chiral boronic esters, monitoring the transfer of chirality is essential. This can be achieved by analyzing the enantiomeric excess (e.e.) of the product using chiral chromatography. The high fidelity of chirality transfer is a testament to the stereochemical stability of the tartrate-derived chiral auxiliary.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of Bis(diethyl-D-tartrate glycolato)diboron and for gaining insights into its stability and potential reactive species through the analysis of its fragmentation pathways.

The molecular formula of Bis(diethyl-D-tartrate glycolato)diboron is C₁₆H₂₄B₂O₁₂. google.comgoogleapis.com HRMS can verify this by providing a highly accurate mass measurement of the molecular ion, often observed as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺) in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) techniques. The calculated formula weight of the neutral molecule is 429.99 g/mol . google.comgoogleapis.com

While specific HRMS fragmentation data for Bis(diethyl-D-tartrate glycolato)diboron is not extensively published, the fragmentation pathways can be inferred based on the known reactivity of boronate esters and related compounds. The analysis of these pathways provides valuable information about the relative bond strengths within the molecule and its potential decomposition routes.

Under mass spectrometric conditions, the molecule is expected to fragment at its weakest bonds. The ester functionalities and the bonds to the boron atoms are likely sites for initial cleavage.

Interactive Data Table: Postulated Fragmentation Pathways of Bis(diethyl-D-tartrate glycolato)diboron

| m/z (Proposed) | Possible Fragment Structure/Identity | Fragmentation Pathway |

| [M+Na]⁺ | Intact molecule with sodium adduct | Ionization |

| [M-C₂H₅O]⁺ | Loss of an ethoxy group | Cleavage of an ester C-O bond |

| [M-C₄H₄O₆]⁺ | Loss of a diethyl tartrate fragment | Cleavage of the boronate ester ring |

| [B(C₄H₄O₆)]⁺ | Diethyl tartrate boronate cation | Fragmentation of the diboron core |

This table represents inferred fragmentation patterns based on general chemical principles of mass spectrometry, as specific experimental data for this compound is limited in the public domain.

The stability of the diboron core can be assessed by the relative abundance of fragments that retain the B-B bond. The observation of fragments corresponding to the loss of the tartrate ligands would suggest a relatively stable diboron unit. Conversely, the prevalence of single boron-containing fragments might indicate a more labile B-B bond under the analysis conditions. These fragmentation insights are crucial for understanding the compound's behavior in solution and in the gas phase, which can have implications for its storage, handling, and reactivity.

**reactivity Profiles and Asymmetric Catalytic Applications of Bis Diethyl D Tartrate Glycolato Diboron in Complex Organic Transformations**

Asymmetric Boron Additions to Unsaturated Organic Substrates

No specific research findings or data tables could be generated for this section due to a lack of published studies.

No specific research findings or data tables could be generated for this section due to a lack of published studies.

No specific research findings or data tables could be generated for this section due to a lack of published studies.

Asymmetric Borylation and Related Functionalization Reactions

No specific research findings or data tables could be generated for this section due to a lack of published studies.

No specific research findings or data tables could be generated for this section due to a lack of published studies.

Enantioselective Borylation of Allylic and Propargylic Substrates

Currently, there is a notable lack of specific, detailed research in peer-reviewed literature concerning the application of Bis(diethyl-D-tartrate glycolato)diboron for the enantioselective borylation of allylic and propargylic substrates. While the broader field of asymmetric borylation of these substrates is well-developed using other chiral ligands and diboron (B99234) sources, the specific utility and efficacy of Bis(diethyl-D-tartrate glycolato)diboron in these transformations remain an area requiring further investigation.

Metal-Catalyzed Processes Facilitated by Bis(diethyl-D-tartrate glycolato)diboron

The utility of diboron reagents is most prominently featured in metal-catalyzed reactions, where they can serve as a source of boron for addition and cross-coupling reactions.

The application of Bis(diethyl-D-tartrate glycolato)diboron in metal-catalyzed asymmetric reactions has been documented, albeit with varying degrees of success.

Palladium-Catalyzed Reactions: Patent literature suggests the potential use of Bis(diethyl-D-tartrate glycolato)diboron in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. google.comgoogleapis.com In these contexts, it would serve as a precursor to boronic esters. google.comgoogleapis.com However, specific examples detailing its performance in terms of yield and enantioselectivity in asymmetric palladium-catalyzed processes are not extensively reported in academic journals.

Copper-Catalyzed Reactions: While copper catalysis is a major strategy for the β-boration of α,β-unsaturated carbonyl compounds, the specific use of Bis(diethyl-D-tartrate glycolato)diboron for this purpose is not well-documented in the available literature. chemicalbook.com

Rhodium-Catalyzed Reactions: An instance of double asymmetric induction in the rhodium-catalyzed diboration of styrene (B11656) involved the use of Bis(diethyl-D-tartrate glycolato)diboron. In this study, with a chiral phosphine (B1218219) ligand already part of the catalytic system, the introduction of the chiral diboron reagent resulted in a low enantiomeric excess of 17%. This suggests a potential mismatch in the stereochemical models of the chiral ligand and the chiral diboron reagent.

Iridium-Catalyzed Reactions: There is a lack of specific reports on the use of Bis(diethyl-D-tartrate glycolato)diboron in iridium-catalyzed asymmetric borylation reactions.

In metal-catalyzed reactions, Bis(diethyl-D-tartrate glycolato)diboron primarily functions as a source of the boryl group. The catalytic cycle typically involves the oxidative addition of the B-B bond to a low-valent metal center. The resulting bis(boryl)metal complex can then transfer the boryl groups to a substrate. While the chiral tartrate-derived backbone has the potential to act as a chiral ligand, influencing the stereochemical outcome of the reaction, its direct coordination and efficacy as a primary source of stereocontrol are not extensively proven and often overshadowed by the presence of more influential chiral phosphine ligands in the catalytic system.

The development of tandem and cascade reactions involving asymmetric boron additions is a sophisticated area of organic synthesis. These processes offer the advantage of rapidly building molecular complexity from simple starting materials. However, there is a scarcity of published research specifically detailing the application of Bis(diethyl-D-tartrate glycolato)diboron as a key reagent in such complex, multi-step transformations.

Stoichiometric Reactions and Mechanistic Probes with Electrophiles and Nucleophiles

Scope, Limitations, and Substrate Specificity in Asymmetric Catalysis Mediated by Bis(diethyl-D-tartrate glycolato)diboron

The available data on the performance of Bis(diethyl-D-tartrate glycolato)diboron in asymmetric catalysis indicates certain limitations.

Table 1: Performance of Bis(diethyl-D-tartrate glycolato)diboron in a Rhodium-Catalyzed Diboration

| Substrate | Catalyst System | Diboron Reagent | Enantiomeric Excess (ee) |

| Styrene | [(NBD)Rh(acac)]/(S)-QUINAP | Bis(diethyl-D-tartrate glycolato)diboron | 17% |

The substrate scope for reactions specifically utilizing Bis(diethyl-D-tartrate glycolato)diboron for asymmetric induction appears to be narrow based on the limited published findings. In some cases, its presence has been shown to be inhibitory. For instance, in a silver-catalyzed diboration reaction, the use of Bis(diethyl-D-tartrate glycolato)diboron led to a complete inhibition of the reaction. This suggests that the steric bulk or electronic properties of this specific chiral diboron reagent can be detrimental to certain catalytic cycles.

Further research is necessary to fully delineate the substrate scope and to overcome the current limitations, potentially by designing catalytic systems that are more compatible with the stereoelectronic profile of Bis(diethyl-D-tartrate glycolato)diboron.

**in Depth Mechanistic Investigations into the Reactivity and Enantioselectivity of Bis Diethyl D Tartrate Glycolato Diboron**

Elucidation of Reaction Pathways for Asymmetric Boron Additions

The asymmetric addition of boron to unsaturated substrates is a cornerstone of modern synthetic chemistry, enabling the formation of versatile chiral organoboronates. rsc.org These reactions are often catalyzed by transition metals, with copper being a prominent choice due to its high reactivity and selectivity. researchgate.net The general catalytic cycle for such transformations typically involves the activation of the diboron (B99234) reagent by a metal complex, followed by the stereocontrolled addition of the boryl group to the substrate.

In transition metal-catalyzed borylation reactions, several key intermediates are proposed to be involved in the catalytic cycle. A common pathway, particularly in copper catalysis, begins with the formation of a copper-alkoxide species from a copper(I) salt and a base. mdpi.com This copper-alkoxide then reacts with the diboron reagent, such as Bis(diethyl-D-tartrate glycolato)diboron, to generate a crucial transition metal-boron adduct , specifically a copper-boryl complex. organic-chemistry.orgacs.org This species is considered the active borylating agent in the reaction.

The structure of the diboron reagent itself can influence the reaction. For unsymmetrical diboron reagents, the more nucleophilic boron atom is typically transferred to the metal catalyst. mdpi.com In the case of Bis(diethyl-D-tartrate glycolato)diboron, which is a symmetrical molecule, either boron atom can participate in the formation of the copper-boryl intermediate.

Furthermore, the formation of borate complexes is another critical aspect of the mechanism. In some instances, a base can coordinate to one of the boron atoms of the diboron reagent, forming an sp²-sp³ hybridized diboron species. organic-chemistry.orgnih.gov This activation makes the uncoordinated sp² boron atom more nucleophilic and facilitates its transfer to the metal catalyst. The tartrate-derived ligands on Bis(diethyl-D-tartrate glycolato)diboron could potentially interact with the metal center or other species in solution, influencing the stability and reactivity of these intermediates. In reactions catalyzed by Brønsted acids, the formation of a reactive dioxaborolane intermediate through exchange with a tartaric acid-derived catalyst has been proposed. nih.gov

In rhodium-catalyzed borylation of alkanes, rhodium boryl complexes, such as Cp*Rh(H)₂(Bpin)₂, have been isolated and characterized as key intermediates. acs.org These complexes can react directly with alkanes to form the corresponding alkylboronate esters. While the substrate is different, this highlights the general importance of metal-boryl species in these transformations.

| Intermediate Type | General Structure/Description | Proposed Role in Catalytic Cycle |

|---|---|---|

| Copper-Alkoxide Complex | [L-Cu-OR] | Reacts with the diboron reagent to form the active copper-boryl species. |

| Copper-Boryl Adduct | [L-Cu-B(OR)₂] | The key borylating agent that adds to the unsaturated substrate. |

| Activated Diboron (Borate Complex) | [Base→B(OR)₂-B(OR)₂] | Increases the nucleophilicity of the uncoordinated boron atom, facilitating transmetalation. |

| Copper Enolate | [L-Cu-O-C=C-B(OR)₂] | Formed after the addition of the copper-boryl species to an α,β-unsaturated carbonyl compound. |

The rate-determining step (RDS) in asymmetric borylation reactions can vary depending on the specific catalytic system and substrates involved. Kinetic studies on related systems provide valuable insights into the likely kinetic profiles for reactions involving Bis(diethyl-D-tartrate glycolato)diboron.

In the copper-catalyzed hydroboration of vinylarenes, the turnover-limiting step was identified as the borylation of a phenethylcopper(I) complex with pinacolborane (HBpin) to yield the product and a copper hydride. berkeley.edu Conversely, for the hydroboration of internal alkenes, the RDS was found to be the insertion of the alkene into a copper(I) hydride bond. berkeley.edu For the β-borylation of α,β-unsaturated carbonyl compounds, the insertion of the unsaturated substrate into the copper-boron bond of a copper-boryl intermediate is often considered a key step. nih.gov

The addition of alcohol additives has been shown to dramatically accelerate the rate of copper-catalyzed β-borylation of α,β-unsaturated carbonyl compounds. organic-chemistry.org This suggests that protonolysis of the resulting copper enolate intermediate can be a crucial factor in catalyst turnover.

A general kinetic profile for a copper-catalyzed asymmetric borylation would likely show a dependence on the concentrations of the catalyst, the diboron reagent, and the substrate. The reaction rate may also be influenced by the nature and concentration of any additives, such as bases or alcohols.

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming events in the rate-determining step. libretexts.orgprimescholars.com A primary KIE (kH/kD > 1) is observed when a C-H bond is broken in the RDS. wikipedia.org

In a study on the iridium-catalyzed borylation of bicyclo[1.1.1]pentanes, a KIE of 1.8 was observed, consistent with C-H bond cleavage being involved in the turnover-limiting step. youtube.com For the Suzuki-Miyaura reaction, ¹³C KIEs have been used to gain insight into the transition states of oxidative addition and transmetalation. nih.gov

For asymmetric boron additions to alkenes using Bis(diethyl-D-tartrate glycolato)diboron, a deuterium (B1214612) KIE could be employed by using a deuterated substrate. If the insertion of the alkene into the metal-boron bond is the RDS, a secondary KIE might be observed. If a C-H activation step were involved, a primary KIE would be expected. The absence of a significant KIE might suggest that a step not involving the isotopically labeled bond, such as catalyst activation or product release, is rate-limiting.

| Experiment | Expected KIE Value | Mechanistic Implication |

|---|---|---|

| Reaction of a deuterated α,β-unsaturated ketone (deuterium at the β-position) | kH/kD ≈ 1 | C-H bond at the β-position is not significantly broken or formed in the RDS. |

| Reaction involving a deuterated alcohol as an additive | kROH/kROD > 1 | Protonolysis of a metal-enolate intermediate is likely part of the RDS. |

| Reaction with a deuterated alkene substrate in a C-H borylation reaction | kH/kD > 2 | C-H bond cleavage is likely the rate-determining step. |

Chiral Induction Mechanisms and Stereoselective Control

The enantioselectivity of reactions utilizing Bis(diethyl-D-tartrate glycolato)diboron is derived from the chiral environment created by the diethyl-D-tartrate ligands. This chiral information is transferred to the substrate during the stereodetermining step of the reaction.

The chiral pocket of a catalyst is the three-dimensional space where the substrate binds and undergoes transformation. The enantioselectivity is determined by the non-covalent interactions between the substrate and the chiral catalyst in the transition state. organic-chemistry.org In the context of Bis(diethyl-D-tartrate glycolato)diboron, the tartrate-derived ligands create this chiral environment around the boron centers.

When this diboron reagent is part of a larger catalytic complex, for instance, a copper-boryl species with an additional chiral ligand, the interactions become more complex. However, the inherent chirality of the boryl group itself plays a crucial role. The ester groups of the tartrate ligand can engage in hydrogen bonding or dipole-dipole interactions with the substrate, orienting it in a specific way within the chiral pocket. acs.org

Computational studies on other chiral catalysts have shown that attractive non-covalent interactions, such as hydrogen bonding and π-stacking, between the substrate and the catalyst are responsible for the specific enantioselective folding of the substrate in the transition state. nih.gov For Bis(diethyl-D-tartrate glycolato)diboron, it is plausible that the carbonyl groups of the diethyl tartrate moiety play a significant role in directing the substrate through such interactions.

To understand the origin of enantioselectivity, computational modeling of the transition states is an invaluable tool. For the addition of a boryl group to a prochiral substrate, different transition state models can be considered to explain the observed stereochemical outcome.

While the Felkin-Anh and Cram models are traditionally used for nucleophilic additions to chiral aldehydes and ketones, analogous models can be conceptualized for the addition of a chiral boryl nucleophile to a prochiral unsaturated system. The preferred transition state will be the one that minimizes steric interactions and maximizes favorable electronic interactions.

In the case of Bis(diethyl-D-tartrate glycolato)diboron adding to an α,β-unsaturated ketone, the transition state would involve the approach of the chiral copper-boryl species to the double bond. The facial selectivity would be determined by the orientation that minimizes steric clash between the substituents on the ketone and the bulky tartrate-derived ligands on the boron. The electronic nature of the substituents would also play a role. DFT calculations on similar systems have been used to rationalize the observed enantioselectivities by comparing the energies of the different possible transition state structures. nih.gov These studies often reveal subtle non-covalent interactions that govern the stereochemical outcome.

Role of Non-Covalent Interactions (e.g., H-bonding, π-stacking) in Stereocontrol

Non-covalent interactions are crucial in dictating the three-dimensional arrangement of reactants and catalysts in the transition state, thereby controlling the stereochemical outcome of a reaction. In the context of chiral boronate esters derived from tartaric acid, such as Bis(diethyl-D-tartrate glycolato)diboron, hydrogen bonding and π-stacking interactions can play a significant role in achieving high levels of enantioselectivity.

Theoretical and experimental studies on related chiral catalytic systems have underscored the importance of these weak interactions. nih.govresearchgate.net For instance, in reactions involving carbonyl compounds, the Lewis acidic boron center coordinates to the carbonyl oxygen. Concurrently, other parts of the chiral ligand can engage in hydrogen bonding with the substrate, creating a more rigid and organized transition state assembly. nih.gov This organization preferentially exposes one face of the prochiral substrate to the nucleophile, leading to a high degree of stereocontrol.

While specific studies on Bis(diethyl-D-tartrate glycolato)diboron are not extensively documented in the literature, the principles derived from similar systems, such as those employing tartrate-derived ligands or other chiral diols, are applicable. acs.org The ester carbonyl groups within the tartrate moiety of the diboron reagent could, for example, act as hydrogen bond acceptors. Furthermore, if the substrate or other components of the reaction mixture contain aromatic rings, π-stacking interactions between these rings and the ligand framework can further stabilize a particular transition state geometry, enhancing enantioselectivity. researchgate.netresearchgate.net Computational studies on similar systems have shown that the sum of these seemingly weak interactions can lead to significant energy differences between diastereomeric transition states, often accounting for the high enantiomeric excesses observed experimentally. nih.gov

Table 1: Representative Examples of Non-Covalent Interactions Influencing Stereoselectivity in Boron-Mediated Reactions

| Catalytic System/Reagent | Substrate Type | Dominant Non-Covalent Interaction(s) | Observed Enantiomeric Excess (ee) |

| Oxazaborolidine Catalyst | Aldehyde | C-H···O Hydrogen Bonding, π-π Stacking | >95% |

| Chiral Phosphoric Acid with Boronate | Imine | Ion Pairing, Hydrogen Bonding | up to 99% |

| Tartrate-Derived Crotylboronates | Aldehyde | Lewis Acid Coordination, Steric Shielding | 85-95% |

Catalyst Activation, Deactivation, and Regeneration Pathways

The efficiency of a catalytic process is not only determined by the intrinsic activity of the catalyst but also by its stability and lifespan under reaction conditions. Understanding the pathways of catalyst activation, deactivation, and potential regeneration is crucial for optimizing reaction protocols.

In many catalytic reactions involving boronate esters, additives and co-catalysts can have a profound impact on the catalytic turnover. nih.gov These additives can function in several ways, such as accelerating the rate-limiting step, regenerating the active catalytic species, or suppressing side reactions. For instance, in copper-catalyzed borylation reactions, the presence of a base is often necessary to facilitate the transmetalation step. rsc.org

In the context of reactions utilizing Bis(diethyl-D-tartrate glycolato)diboron or similar reagents, additives could play a role in the activation of the diboron species or in facilitating the turnover of a primary catalyst that uses the diboron as a reagent. For example, in rhodium-catalyzed hydroboration, additives like tert-butanol (B103910) have been observed to improve the yield, although their precise role is not always fully understood. nih.gov Lewis acids or bases can also act as co-catalysts, either by activating the substrate or by modifying the electronic properties of the primary catalyst. acs.org

Table 2: Effect of Additives on a Representative Asymmetric Borylation Reaction

| Additive/Co-Catalyst | Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

| None | - | 75 | 90 |

| t-BuOH | 10 | 88 | 91 |

| LiCl | 5 | 78 | 92 |

| Ag₂O | 10 | 92 | 93 |

Note: This table is a hypothetical representation based on general observations in asymmetric borylation reactions to illustrate the potential effects of additives. Specific data for reactions involving Bis(diethyl-D-tartrate glycolato)diboron is not available.

Ligand dissociation and re-association are fundamental steps in many catalytic cycles. acs.org In the context of boronate ester chemistry, the exchange of ligands on the boron center can be a key part of the catalytic process or, conversely, a pathway for catalyst deactivation. For instance, in asymmetric boron-catalyzed reactions, the chiral ligand must remain bound to the boron center to ensure enantioselectivity. However, in some cases, a transient dissociation may be necessary to allow for substrate binding.

The stability of the boronate ester derived from a tartrate, such as Bis(diethyl-D-tartrate glycolato)diboron, is generally high due to the formation of a five-membered ring. However, under certain reaction conditions (e.g., presence of protic species or strong Lewis bases), ligand exchange can occur. openu.ac.il This process can be reversible, and the equilibrium can be influenced by the concentration of the exchanging species and the solvent. Understanding the kinetics and thermodynamics of ligand exchange is crucial, as the dissociation of the chiral tartrate-derived ligand would lead to a loss of enantiocontrol. acs.org

Solvent Effects and Their Impact on Reaction Kinetics and Stereoselectivity

The choice of solvent can have a dramatic effect on the rate and stereoselectivity of a reaction. rsc.org Solvents can influence the solubility of reactants and catalysts, the stability of intermediates and transition states through solvation, and can even participate directly in the reaction mechanism.

In asymmetric reactions involving polar species like boronate esters, the polarity of the solvent is a key parameter. A more polar solvent might stabilize charged intermediates or transition states, thereby accelerating the reaction. However, a highly coordinating solvent could also compete with the substrate for binding to the catalyst, potentially inhibiting the reaction or reducing stereoselectivity. rsc.org

For reactions utilizing Bis(diethyl-D-tartrate glycolato)diboron, the solvent could influence the conformation of the chiral ligand and its interactions with the substrate. In some cases, a mixture of solvents may be optimal to balance solubility, reactivity, and selectivity. Non-linear effects, where the enantioselectivity of a reaction changes in a non-proportional manner with the composition of a binary solvent mixture, have been observed and are often indicative of specific solvent-solute interactions in the transition state. rsc.org

Table 3: Influence of Solvent on a Representative Asymmetric Addition of a Boronate Ester

| Solvent | Dielectric Constant (ε) | Reaction Rate (relative) | Enantiomeric Excess (ee %) |

| Toluene (B28343) | 2.4 | 1.0 | 85 |

| Tetrahydrofuran (THF) | 7.6 | 1.5 | 92 |

| Dichloromethane (DCM) | 9.1 | 1.8 | 88 |

| Acetonitrile | 37.5 | 2.5 | 75 |

Note: This table provides illustrative data based on general trends observed in asymmetric catalysis to demonstrate the impact of solvent choice. Specific kinetic and stereoselectivity data for reactions with Bis(diethyl-D-tartrate glycolato)diboron are not documented in the searched literature.

In situ Spectroscopic Monitoring of Reaction Progress (e.g., NMR, IR, UV-Vis under reaction conditions)

To gain a deeper understanding of reaction mechanisms, it is often necessary to observe the reaction as it happens. In situ spectroscopic techniques allow for the real-time monitoring of reactant consumption, product formation, and the detection of transient intermediates. nih.govyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR is a powerful tool for studying reactions involving boron compounds. ¹¹B NMR is particularly useful for observing changes in the coordination environment of the boron atom, allowing for the differentiation between tri- and tetracoordinate boron species. researchgate.net ¹H and ¹³C NMR can be used to track the concentrations of reactants, products, and any observable intermediates over time, providing valuable kinetic data.

Infrared (IR) Spectroscopy: In situ IR spectroscopy is well-suited for monitoring changes in functional groups during a reaction. youtube.comrsc.org For example, the stretching frequency of a carbonyl group that coordinates to the Lewis acidic boron of Bis(diethyl-D-tartrate glycolato)diboron would be expected to shift to a lower wavenumber. This allows for the direct observation of catalyst-substrate binding.

UV-Vis Spectroscopy: If the reactants, products, or catalyst have a chromophore, UV-Vis spectroscopy can be an effective method for monitoring reaction progress. Changes in the electronic environment of the chromophore upon reaction or complexation will lead to shifts in the absorption spectrum.

While specific in situ spectroscopic studies on reactions directly employing Bis(diethyl-D-tartrate glycolato)diboron are not prevalent in the reviewed literature, the application of these techniques to related boronate ester systems has been instrumental in elucidating reaction pathways, identifying active catalysts, and understanding deactivation mechanisms. nih.govresearchgate.net

**theoretical and Computational Chemistry Approaches to Bis Diethyl D Tartrate Glycolato Diboron Systems**

Density Functional Theory (DFT) Calculations for Ground State Structures and Electronic Properties

No published studies were found that detail the geometry optimization, conformational analysis, Frontier Molecular Orbital (FMO) analysis, or Natural Population Analysis (NPA) specifically for Bis(diethyl-D-tartrate glycolato)diboron.

Computational Modeling of Reaction Pathways and Transition States

No specific computational models detailing the energy profiles, activation barriers, or the prediction of enantioselectivity and diastereoselectivity for catalytic cycles involving Bis(diethyl-D-tartrate glycolato)diboron are available in the public literature.

Conformational Searching of Reactive Intermediates and Transition States

The study of reactive intermediates and transition states is fundamental to understanding the reaction pathways and selectivity in processes involving bis(diethyl-D-tartrate glycolato)diboron. Conformational analysis is the study of the different 3-dimensional arrangements that a molecule can adopt through rotation around its single bonds. libretexts.org The identification of the lowest energy conformations of these transient species is crucial, as they often dictate the stereochemical outcome of a reaction.

Conformational searching algorithms are employed to explore the potential energy surface of a molecule and locate its various stable conformations (local minima). These methods can be broadly categorized into systematic and stochastic searches.

Systematic searches involve the methodical rotation of all rotatable bonds by a defined increment. While thorough, this approach can become computationally prohibitive for flexible molecules with many rotatable bonds, such as the diethyl-D-tartrate ligands.

Stochastic methods , such as Monte Carlo and molecular dynamics-based approaches, sample the conformational space more randomly. These methods are often more efficient for larger, more complex molecules.

Once a set of unique conformations for a reactive intermediate or transition state is generated, quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to optimize their geometries and calculate their relative energies. This process helps to identify the most stable conformers that are likely to be populated during a reaction. The accurate determination of these structures is a critical first step in understanding the subsequent stages of a chemical transformation. iitm.ac.in

Quantum Chemical Studies of Chiral Recognition and Ligand Effects on Enantioselectivity

Quantum chemical calculations are indispensable for elucidating the origins of enantioselectivity in reactions catalyzed by or involving chiral species like bis(diethyl-D-tartrate glycolato)diboron. These studies can provide a detailed picture of the interactions that govern the differentiation between enantiomeric transition states.

The enantioselectivity observed in many reactions is often the result of subtle non-covalent interactions between the substrate and the chiral catalyst or reagent. acs.org These interactions, which can include hydrogen bonds, dipole-dipole interactions, and van der Waals forces, collectively create a chiral environment that favors the formation of one enantiomer over the other.

Computational methods can be used to visualize and quantify these interactions. For instance, in a hypothetical reaction where bis(diethyl-D-tartrate glycolato)diboron acts as a chiral Lewis acid, DFT calculations could be employed to model the transition states for the formation of both enantiomeric products. Analysis of these transition state structures might reveal key hydrogen bonding between the tartrate ligand's hydroxyl or carbonyl groups and the substrate, or specific steric repulsions that destabilize one transition state relative to the other. acs.org

Table 1: Illustrative Non-Covalent Interaction Analysis in a Hypothetical Transition State

| Interaction Type | Interacting Groups | Distance (Å) | Energy Contribution (kcal/mol) |

| Hydrogen Bond | Tartrate OH --- Substrate Carbonyl | 1.95 | -3.5 |

| CH-π Interaction | Tartrate Ethyl CH --- Substrate Phenyl | 2.80 | -1.2 |

| Steric Repulsion | Tartrate Ethyl Group --- Substrate Methyl Group | 3.50 | +2.0 |

This table presents hypothetical data for illustrative purposes.